molecular formula C10H9NO4 B1362162 Methyl 4-(2-nitroethenyl)benzoate

Methyl 4-(2-nitroethenyl)benzoate

Cat. No. B1362162
M. Wt: 207.18 g/mol
InChI Key: CZVMCLFJQCOHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-nitroethenyl)benzoate is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 4-(2-nitroethenyl)benzoate

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

methyl 4-(2-nitroethenyl)benzoate

InChI

InChI=1S/C10H9NO4/c1-15-10(12)9-4-2-8(3-5-9)6-7-11(13)14/h2-7H,1H3

InChI Key

CZVMCLFJQCOHGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydroxide (1 N, 2.3 mL) was added dropwise to 4-formyl-benzoic acid methyl ester (0.33 g) and nitromethane (0.11 ml) in 5 mL methanol at 0° C. The solution was acidified after 0.5 h and a precipitate was formed. The precipitate was isolated by filtration to give 228 mg of 4-(2-nitro-vinyl)-benzoic acid methyl ester.
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2.3 mL
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0.33 g
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0.11 mL
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5 mL
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Synthesis routes and methods II

Procedure details

To a solution of methyl 4-formylbenzoate (34 g, 207 mmol) in nitromethane (500 mL) was added ammonium acetate (24 g, 311 mmol) and then the mixture was stirred at 120° C. for 1 h. Evaporated the solvent and diluted with ethyl acetate, the mixture was hydrolyzed and extracted. The organic layers were dried over anhydrous sodium sulfate and concentrated in vacuo to obtain methyl 4-(2-nitrovinyl)benzoate as a yellow solid (26.6 g, yield 62%). 1H-NMR (400 MHz, DMSO-d6) δ (ppm): 3.87 (s, 3H), 7.09-8.04 (m, 4H), 8.17-8.21 (d, J=14 Hz, 1H), 8.30-8.34 (d, J=14 Hz, 1H). LC-MS (ESI) m/z: 208 (M+1)+.
Quantity
34 g
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reactant
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24 g
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reactant
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Quantity
500 mL
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reactant
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Synthesis routes and methods III

Procedure details

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